
Phthalimidinoglutarimide-5'-propargyl-O-PEG2-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid is a complex organic compound that features a combination of phthalimide, glutarimide, and polyethylene glycol (PEG) moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a series of reactions that introduce the propargyl and PEG2-C2 groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in bioconjugation techniques to link biomolecules.
Industry: The compound is used in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid involves its interaction with specific molecular targets. The PEGylated structure allows for improved solubility and bioavailability, facilitating its interaction with biological molecules. The propargyl group can participate in click chemistry reactions, enabling the compound to form stable conjugates with other molecules.
Vergleich Mit ähnlichen Verbindungen
Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid can be compared to similar compounds such as:
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid: This compound has a shorter PEG chain, which may affect its solubility and bioavailability.
Phthalimidinoglutarimide-5’-propargyl-O-PEG4-C2-acid: This compound has a longer PEG chain, potentially enhancing its solubility and stability further.
The uniqueness of Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid lies in its balanced PEG chain length, which provides an optimal combination of solubility, stability, and reactivity for various applications.
Eigenschaften
Molekularformel |
C23H26N2O8 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H26N2O8/c26-20-6-5-19(22(29)24-20)25-15-17-14-16(3-4-18(17)23(25)30)2-1-8-31-10-12-33-13-11-32-9-7-21(27)28/h3-4,14,19H,5-13,15H2,(H,27,28)(H,24,26,29) |
InChI-Schlüssel |
HJMAADANTNYILV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


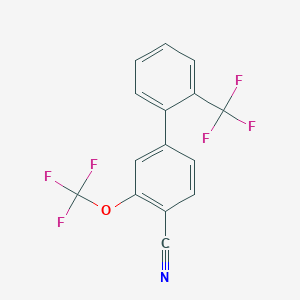

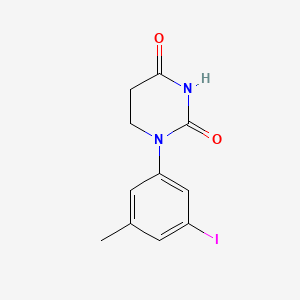



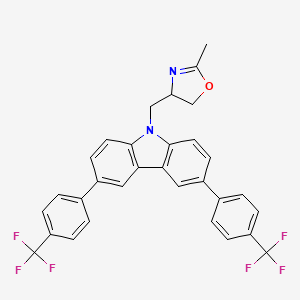


![(2R)-1-[(R)-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14771557.png)

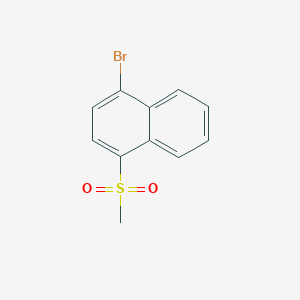
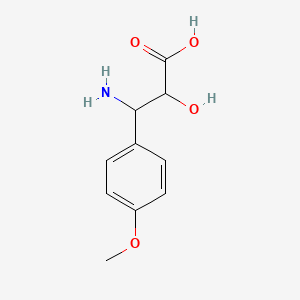
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14771574.png)
